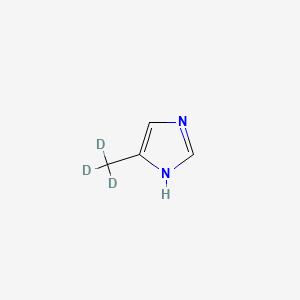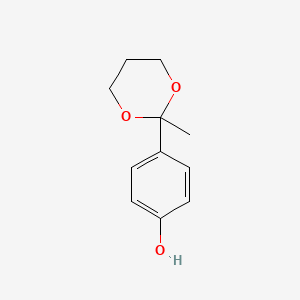
5'-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly significant in the field of molecular biology and medicinal chemistry due to its unique structural properties, which enhance the stability and functionality of oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like dimethoxytrityl chloride and trimethylphenyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as column chromatography and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
5’-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The dimethoxytrityl group can be removed using acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Deprotection: Trifluoroacetic acid in dichloromethane is a typical reagent for removing the dimethoxytrityl group.
Major Products
The major products formed from these reactions include various substituted nucleosides and deprotected nucleosides, which are essential intermediates in oligonucleotide synthesis .
Scientific Research Applications
5’-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine is widely used in:
Chemistry: As a building block in the synthesis of modified oligonucleotides.
Biology: In the study of nucleic acid interactions and the development of antisense oligonucleotides.
Medicine: For the development of therapeutic oligonucleotides targeting specific genetic sequences.
Industry: In the production of diagnostic tools and research reagents.
Mechanism of Action
The compound exerts its effects by incorporating into oligonucleotides, enhancing their stability and binding affinity. The dimethoxytrityl group protects the hydroxyl group during synthesis, while the fluorine and trimethylphenyl groups provide additional stability and specificity. These modifications improve the oligonucleotide’s resistance to nucleases and enhance its binding to target sequences .
Comparison with Similar Compounds
Similar Compounds
- 5’-O-(Dimethoxytrityl)-2’-deoxyuridine
- 5’-O-(Dimethoxytrityl)-5-fluoro-2’-deoxyuridine
Uniqueness
Compared to similar compounds, 5’-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine offers enhanced stability and specificity due to the presence of both the fluorine and trimethylphenyl groups. These modifications make it particularly useful in applications requiring high stability and precise targeting .
Properties
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39FN2O7/c1-24-19-25(2)36(26(3)20-24)49-37-32(40)22-42(38(44)41-37)35-21-33(43)34(48-35)23-47-39(27-9-7-6-8-10-27,28-11-15-30(45-4)16-12-28)29-13-17-31(46-5)18-14-29/h6-20,22,33-35,43H,21,23H2,1-5H3/t33-,34+,35+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFFSMYLAOGYMI-BMPTZRATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39FN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











